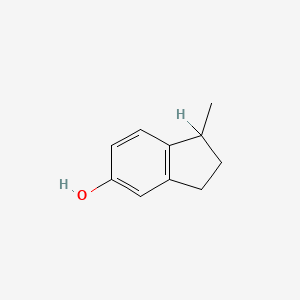

1-Methylindan-5-ol

Description

1-Methylindan-5-ol is a bicyclic organic compound belonging to the indan class, characterized by a benzene ring fused to a cyclopentane ring. The hydroxyl (-OH) group is located at the 5th position of the benzene ring, and a methyl (-CH₃) substituent is attached to the 1st position of the indan system. Indan derivatives are structurally distinct from indoles due to their saturated cyclopentane ring, which influences their reactivity, solubility, and biological activity .

Properties

CAS No. |

20294-36-4 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1-methyl-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C10H12O/c1-7-2-3-8-6-9(11)4-5-10(7)8/h4-7,11H,2-3H2,1H3 |

InChI Key |

QQXFYUUHGOSPMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C1C=CC(=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Methylindan-5-ol (theoretical framework) with structurally related compounds from the evidence, focusing on molecular features and applications:

Key Comparison Points:

Structural Differences: Indan vs. Indole: Indan derivatives feature a saturated cyclopentane ring fused to benzene, enhancing stability and altering solubility compared to indoles, which contain a nitrogen-containing pyrrole ring .

Physicochemical Properties :

- Molecular Weight : Indan derivatives (e.g., 4-Methylindan-5-ol, MW 148.20) are slightly heavier than indole analogs (MW ~147.17) due to the additional carbon in the cyclopentane ring .

- Solubility : Indan derivatives are generally less polar than indoles, which may limit their solubility in aqueous environments but enhance compatibility with hydrophobic matrices .

Applications :

- Pharmaceuticals : Indole derivatives like 3-Methyl-1H-indol-5-ol are widely used in drug synthesis (e.g., serotonin analogs or kinase inhibitors) due to their heterocyclic nitrogen, which mimics natural biomolecules. Indan derivatives may find niche roles as rigid scaffolds in drug design .

- Material Science : Indan alcohols could serve as intermediates in polymer or fragrance synthesis, whereas indole derivatives are prominent in dye manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.